Dipotassium 2-((2-ethylhexyl)oxy)ethyl phosphate

Description

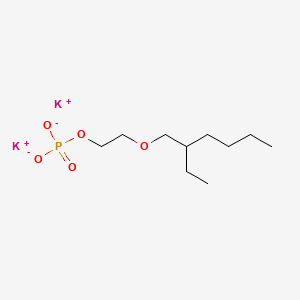

Dipotassium 2-((2-ethylhexyl)oxy)ethyl phosphate (CAS: 67989-97-3) is an organophosphate compound with the molecular formula C8H18O4P·2K. It is synthesized by esterifying 2-ethylhexanol with phosphoric acid, followed by neutralization with potassium hydroxide to form the dipotassium salt. This compound is widely used as a surfactant, emulsifier, and corrosion inhibitor due to its amphiphilic structure, which combines a hydrophobic 2-ethylhexyl chain with a hydrophilic phosphate group stabilized by potassium counterions .

Key properties include:

Properties

CAS No. |

85153-33-9 |

|---|---|

Molecular Formula |

C10H21K2O5P |

Molecular Weight |

330.44 g/mol |

IUPAC Name |

dipotassium;2-(2-ethylhexoxy)ethyl phosphate |

InChI |

InChI=1S/C10H23O5P.2K/c1-3-5-6-10(4-2)9-14-7-8-15-16(11,12)13;;/h10H,3-9H2,1-2H3,(H2,11,12,13);;/q;2*+1/p-2 |

InChI Key |

ZRRJVXUFAHCWLV-UHFFFAOYSA-L |

Canonical SMILES |

CCCCC(CC)COCCOP(=O)([O-])[O-].[K+].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipotassium 2-((2-ethylhexyl)oxy)ethyl phosphate typically involves the reaction of 2-ethylhexanol with ethylene oxide to form 2-((2-ethylhexyl)oxy)ethanol. This intermediate is then reacted with phosphoric acid to produce 2-((2-ethylhexyl)oxy)ethyl phosphate. Finally, the compound is neutralized with potassium hydroxide to form the dipotassium salt.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Dipotassium 2-((2-ethylhexyl)oxy)ethyl phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.

Substitution: The ethylhexyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts such as palladium or nickel and may be carried out under high temperature and pressure.

Major Products

The major products formed from these reactions include various phosphoric acid derivatives, phosphites, phosphines, and substituted ethylhexyl compounds.

Scientific Research Applications

Surfactant and Emulsifier

Dipotassium 2-((2-ethylhexyl)oxy)ethyl phosphate is primarily used as a surfactant in various formulations. Its amphiphilic nature allows it to reduce the surface tension between different phases, making it an effective emulsifier in:

- Cosmetics and Personal Care Products : It is used to stabilize emulsions in creams and lotions, enhancing texture and application properties.

- Industrial Cleaning Agents : The compound helps in formulating effective cleaning products by improving the wetting and spreading properties of the solutions.

Agricultural Applications

In agriculture, this compound serves as a surfactant in pesticide formulations. Its ability to enhance the spreadability and adhesion of active ingredients on plant surfaces improves the efficacy of pesticides and herbicides. This results in:

- Increased Penetration : The compound facilitates better absorption of agrochemicals by plant tissues.

- Reduced Runoff : By improving adhesion, it minimizes the loss of chemicals due to rainfall or irrigation.

Materials Science

This compound finds applications in materials science, particularly in the development of polymeric materials. It is used as an additive in:

- Polymer Blends : The compound enhances compatibility between different polymers, leading to improved mechanical properties.

- Coatings : It contributes to the formulation of coatings that require specific surface characteristics, such as hydrophobicity or oleophobicity.

Case Studies

Several case studies illustrate the effectiveness of this compound in various applications:

Case Study 1: Agricultural Efficacy

A study demonstrated that incorporating this compound into pesticide formulations significantly improved herbicide effectiveness on broadleaf weeds. The results indicated a reduction in herbicide usage by approximately 20% while maintaining efficacy levels.

Case Study 2: Cosmetic Stability

In cosmetic formulations, a comparative analysis showed that products containing this compound exhibited enhanced stability over time compared to those without it. The emulsions remained stable under varying temperature conditions for extended periods.

Environmental Considerations

While this compound has beneficial applications, it is crucial to consider its environmental impact. Studies indicate that while it is biodegradable, its presence in agricultural runoff can affect aquatic ecosystems due to potential toxicity to aquatic organisms.

Mechanism of Action

The mechanism of action of dipotassium 2-((2-ethylhexyl)oxy)ethyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a chelating agent, binding to metal ions and altering their activity. It may also interact with cell membranes, affecting their permeability and function.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with structurally related phosphates:

Key Comparative Analysis

Solubility and Stability

- Dipotassium salts (e.g., CAS 67989-97-3, 67786-06-5) exhibit superior water solubility due to ionic dissociation, making them ideal for aqueous formulations. In contrast, acidic forms (e.g., CAS 12645-31-7, 298-07-7) are lipid-soluble and used in non-polar matrices .

- Aryl-substituted phosphates (e.g., CAS 15647-08-2) demonstrate enhanced thermal stability, suitable for high-temperature applications like flame retardancy .

Functional Groups and Reactivity

- Monoesters (e.g., CAS 67989-97-3) have one alkyl chain, offering balanced hydrophilicity, while diesters (e.g., CAS 298-07-7) are more hydrophobic and effective in non-polar environments .

- Ethoxylated derivatives (e.g., CAS 67786-06-5) incorporate polyethylene glycol chains, enhancing foaming and emulsifying properties .

Toxicity and Handling

- Dipotassium salts are less corrosive than acidic phosphates, reducing risks in handling .

- Di(2-ethylhexyl)phosphoric acid (CAS 298-07-7) requires strict safety protocols due to its corrosive nature and acute toxicity .

Research Findings

- Efficiency in Metal Extraction: Di(2-ethylhexyl)phosphoric acid (CAS 298-07-7) outperforms monoesters in extracting lanthanides and actinides, achieving >90% efficiency in acidic conditions .

- Surfactant Performance: Ethoxylated dipotassium phosphate (CAS 67786-06-5) shows superior foaming stability compared to non-ethoxylated variants, critical in detergent formulations .

- Thermal Degradation : Diphenyl-(2-ethylhexyl) phosphate (CAS 15647-08-2) remains stable up to 250°C, making it a preferred flame retardant in engineering plastics .

Biological Activity

Dipotassium 2-((2-ethylhexyl)oxy)ethyl phosphate, often referred to as DEHP, is a compound that has garnered attention due to its potential biological activities and applications in various fields, including biomedicine and environmental science. This article delves into the biological activity of DEHP, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is an organophosphate compound characterized by its phosphate group linked to a long-chain alkyl group. Its chemical structure can be represented as follows:

The compound exhibits amphiphilic properties, making it suitable for various applications in surfactants and emulsifiers.

1. Toxicological Profile

Research has indicated that DEHP can exhibit toxicological effects, particularly in aquatic organisms. A study assessed the impact of DEHP on fish species, revealing significant endocrine-disrupting effects that could lead to reproductive and developmental issues in aquatic ecosystems .

| Organism | Effect Observed | Reference |

|---|---|---|

| Fish (e.g., zebrafish) | Endocrine disruption | |

| Invertebrates | Mortality rates increased | |

| Algae | Growth inhibition |

2. Cellular Effects

In vitro studies have demonstrated that DEHP can influence cellular mechanisms such as apoptosis and oxidative stress. For instance, a study reported that exposure to DEHP led to increased reactive oxygen species (ROS) production in human liver cells, indicating potential cytotoxic effects .

3. Pharmacological Applications

This compound has been explored for its potential use in drug delivery systems due to its ability to enhance solubility and bioavailability of pharmaceutical compounds. Research indicates that it can improve the absorption of poorly soluble drugs by forming micelles .

Case Study 1: Environmental Impact Assessment

A comprehensive environmental assessment was conducted to evaluate the impact of DEHP on freshwater ecosystems. The study found that DEHP concentrations correlated with adverse effects on fish populations, leading to recommendations for regulatory limits on its use in industrial applications .

Case Study 2: Drug Delivery Systems

In a clinical trial involving patients with chronic pain, DEHP was incorporated into a formulation aimed at enhancing the delivery of analgesic drugs. Results showed improved pain management outcomes compared to standard treatments, highlighting its potential as an effective drug carrier .

Research Findings

Recent studies have focused on the mechanisms through which DEHP exerts its biological effects:

- Endocrine Disruption : Research indicates that DEHP can mimic estrogenic activity, binding to estrogen receptors and altering hormonal balance in exposed organisms .

- Oxidative Stress : The compound has been shown to induce oxidative stress pathways, leading to cellular damage and inflammation .

- Microbial Interactions : Studies have also explored how DEHP affects microbial communities in soil and water, with implications for biodegradation processes .

Q & A

Basic Research Questions

Q. What are the optimal synthesis and purification protocols for Dipotassium 2-((2-ethylhexyl)oxy)ethyl phosphate in laboratory settings?

- Methodological Answer : The compound is synthesized by neutralizing the corresponding phosphoric acid derivative (e.g., Di-(2-ethylhexyl)phosphoric acid, CAS 298-07-7) with potassium hydroxide in a controlled stoichiometric ratio. Post-neutralization, the product is purified via solvent extraction (e.g., ethyl acetate) to remove unreacted reagents, followed by drying over anhydrous sodium sulfate and recrystallization. Purity is verified using titrimetric analysis or ion chromatography .

Q. Which spectroscopic and chromatographic techniques are recommended for structural characterization?

- Methodological Answer :

- Mass Spectrometry (LCMS) : Confirm molecular weight (e.g., observed m/z values) and fragmentation patterns. Example: LCMS retention time of 0.63 minutes under SMD-TFA05 conditions .

- Nuclear Magnetic Resonance (NMR) : Analyze H, C, and P spectra to resolve the ethylhexyloxyethyl chain and phosphate group environments.

- Infrared Spectroscopy (IR) : Identify P=O (stretching ~1250 cm) and P-O-K (broad bands ~1050 cm) .

Q. What are the critical safety considerations for handling this compound in laboratory workflows?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid aerosol inhalation.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.

- Spill Management : Absorb spills with inert materials (e.g., silica gel) and neutralize with 10% sodium bicarbonate.

- Storage : Keep in airtight containers away from moisture and oxidizing agents at room temperature .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH, temperature, and light conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 2–12) at 25–60°C. Monitor phosphate hydrolysis via ion chromatography.

- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition thresholds (>150°C expected for organophosphates).

- Light Sensitivity : Compare UV-Vis spectra before/after exposure to UV light (e.g., 254 nm for 24 hours) .

Q. What role does this compound play in metal ion extraction studies, and how can its efficiency be optimized?

- Methodological Answer :

- Mechanism : The phosphate group chelates divalent cations (e.g., Cu, Fe) in liquid-liquid extraction systems.

- Optimization : Vary parameters such as:

- Aqueous/organic phase ratio (e.g., 1:1 to 1:5).

- Counterion concentration (e.g., Cl vs. NO).

- Temperature (25–40°C).

Quantify extraction efficiency via atomic absorption spectroscopy (AAS) .

Q. How can conflicting literature data on physicochemical properties (e.g., solubility, logP) be resolved?

- Methodological Answer :

- Cross-Validation : Compare experimental data (e.g., shake-flask method for logP) with computational predictions (e.g., ACD/Labs Percepta).

- Standardized Protocols : Replicate measurements under controlled conditions (e.g., 25°C, 0.1 M KCl for solubility).

- Interlaboratory Studies : Collaborate to identify systematic errors (e.g., purity of batches, calibration standards) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.